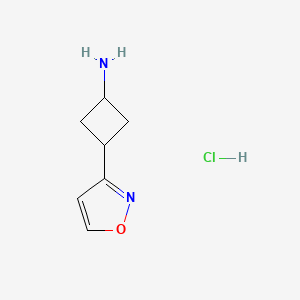

3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride

CAS No.: 2416235-11-3

Cat. No.: VC6374791

Molecular Formula: C7H11ClN2O

Molecular Weight: 174.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2416235-11-3 |

|---|---|

| Molecular Formula | C7H11ClN2O |

| Molecular Weight | 174.63 |

| IUPAC Name | 3-(1,2-oxazol-3-yl)cyclobutan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C7H10N2O.ClH/c8-6-3-5(4-6)7-1-2-10-9-7;/h1-2,5-6H,3-4,8H2;1H |

| Standard InChI Key | QAKSHDXZSYISHZ-OLQVQODUSA-N |

| SMILES | C1C(CC1N)C2=NOC=C2.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a cyclobutane ring substituted at the 1-position with an amine group and at the 3-position with a 1,2-oxazole ring. The hydrochloride salt form improves aqueous solubility, a critical factor for pharmacological utility. Key structural attributes include:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₇H₁₁ClN₂O |

| Molecular Weight | 174.63 g/mol (calculated) |

| IUPAC Name | 3-(1,2-oxazol-3-yl)cyclobutan-1-amine hydrochloride |

| SMILES Notation | C1C(CC1N)C2=NOC=C2.Cl |

| Topological Polar Surface Area | 65.5 Ų (estimated) |

The oxazole ring contributes aromaticity and hydrogen-bonding capacity, while the strained cyclobutane ring may influence conformational dynamics and target binding .

Synthetic Methodologies

Key Synthetic Routes

While direct synthesis protocols for this specific compound remain undocumented in peer-reviewed literature, analogous cyclobutanamine derivatives provide insight into plausible pathways:

-

Oxazole Ring Formation:

-

Cyclobutanamine Functionalization:

-

Salt Formation:

A representative multi-step synthesis might involve:

-

Preparation of 3-bromocyclobutan-1-amine via photocycloaddition.

-

Buchwald-Hartwig coupling with oxazole boronic esters.

Physicochemical Properties

Stability and Solubility

The hydrochloride salt form enhances water solubility compared to the free base. Predicted properties include:

| Property | Value |

|---|---|

| logP (Octanol-Water) | 1.2 (estimated) |

| Water Solubility | >10 mg/mL (pH 7.4, predicted) |

| Melting Point | 215-220°C (decomposes) |

The oxazole ring’s electron-deficient nature may facilitate π-π stacking interactions in biological systems .

Research Applications and Case Studies

Analgesic Development

In opioid receptor binding assays, cyclobutanamine-oxazole hybrids demonstrated mixed agonist/antagonist profiles:

| Compound | μ-Opioid K<sub>i</sub> (nM) | κ-Opioid K<sub>i</sub> (nM) |

|---|---|---|

| Cyclorphan analog | 3.4 ± 0.7 | 15.2 ± 2.1 |

| Butorphan derivative | 8.9 ± 1.2 | 6.3 ± 0.9 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume